2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one
Description
The compound 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted with a sulfur-linked oxazole moiety and a branched alkyl group. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound’s structural complexity arises from the fusion of a planar quinazolinone ring with a 1,3-oxazole group, which introduces steric and electronic variations that may influence its physicochemical behavior and bioactivity. Synthesized via methods analogous to those described for isostructural thiazole derivatives (e.g., single-crystal diffraction using SHELX ), its characterization likely employs crystallographic tools like ORTEP-3 and WinGX .
Properties
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHNVXIRENEZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of an appropriate precursor, such as a 2-aminophenyl ketone, with a suitable aldehyde under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the oxazole derivative with a thiol compound, often in the presence of a base.
Formation of the quinazolinone core: This is typically achieved by cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under certain conditions.
Substitution: The phenyl and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenyl or oxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 290.38 g/mol. Its structure features a quinazolinone core substituted with a sulfanyl group and an oxazole moiety, which contributes to its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by targeting specific signaling pathways involved in tumor growth and metastasis.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.
Pharmacological Insights
1. Anti-inflammatory Effects
Quinazolinone derivatives have been noted for their anti-inflammatory properties. The compound has been evaluated in animal models for its potential to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis and inflammatory bowel disease.
2. Neurological Applications
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate its potential in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and promoting neuronal survival.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Anticancer Activity | Significant reduction in cell viability in MCF-7 and A549 cells | In vitro assays using MTT method to assess cytotoxicity |
| Antimicrobial Testing | Effective against Staphylococcus aureus and E. coli | Disk diffusion method to evaluate antimicrobial susceptibility |
| Anti-inflammatory Research | Decreased levels of TNF-alpha and IL-6 in treated animal models | Administration in rat models followed by ELISA for cytokine measurement |
| Neuroprotection Study | Improved cognitive function in rodent models of Alzheimer's | Behavioral tests combined with biochemical assays for oxidative stress markers |
Mechanism of Action
The mechanism of action of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and oxazole ring. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
The compound 2-{[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 329079-80-3, Table 1) shares the quinazolinone core but differs in substituents . Key distinctions include:
- Sulfanyl side chain : The target compound’s oxazole-methylsulfanyl group introduces aromatic and steric bulk, contrasting with the chloro-methylphenyl-ketone side chain in the analogue.
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods.
The oxazole substituent may confer enhanced π-π stacking interactions compared to the ketone-containing analogue, influencing crystallization behavior and solubility .
Heterocyclic Variations: Oxazole vs. Thiazole/Triazole
Compounds in and 3 highlight the role of heterocycles in modulating bioactivity:
- Thiazole derivatives (e.g., compounds 4 and 5 in ): These exhibit isostructural triclinic packing with fluorophenyl groups, demonstrating planar conformations that favor solid-state interactions. The target compound’s oxazole ring, while structurally similar to thiazole, replaces sulfur with oxygen, altering electron density and hydrogen-bonding capacity.
- Triazole-containing analogues (e.g., in ): Triazoles are known for antifungal and antibiotic activities due to their ability to coordinate metal ions or disrupt enzyme function. The oxazole group in the target compound may offer reduced metabolic stability but improved selectivity, as oxazoles are less prone to oxidative degradation compared to triazoles.
Crystallographic and Conformational Analysis
The target compound’s structural determination likely employs SHELXL for refinement, similar to the methods used for isostructural thiazoles . Key conformational differences include:
- Planarity: Unlike the near-planar thiazole derivatives , the oxazole-methylsulfanyl group may induce torsional strain, resulting in a non-planar conformation that affects molecular packing.
- Crystal packing: The 2-methylpropyl group could disrupt symmetry compared to phenyl substituents, leading to distinct unit cell parameters (e.g., monoclinic vs. triclinic systems).
Biological Activity
The compound 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22N2O1S
- Molecular Weight : 342.46 g/mol
The presence of the oxazole and quinazoline rings suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Inhibition of Enzymes
Research indicates that derivatives of quinazolinone compounds often exhibit inhibitory activity against various enzymes, including:
- Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in extracellular matrix remodeling and are implicated in cancer metastasis. Compounds similar to the one in focus have shown promise as MMP inhibitors, potentially reducing tumor invasiveness .
Anticancer Activity
Several studies have explored the anticancer properties of quinazoline derivatives. The compound under investigation has been hypothesized to induce apoptosis in cancer cells through:
- Activation of Caspases : Evidence suggests that certain structural features allow for the activation of apoptotic pathways, leading to cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint, thereby inhibiting proliferation .
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that compounds with similar scaffolds exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The tested compound was found to reduce cell viability significantly at micromolar concentrations, indicating a strong potential for development as an anticancer agent .
Case Study 2: MMP Inhibition
In another investigation focusing on MMP inhibitors, a structurally related compound showed up to 60-fold higher potency than its analogs. This suggests that modifications in the side chains can dramatically influence biological activity. The predicted interactions with MMP active sites were confirmed through molecular docking studies, emphasizing the relevance of structural optimization in drug design .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
